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Compound of Interest

Compound Name: ZD 7155(hydrochloride)

Cat. No.: B127983 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of ZD 7155 with

various angiotensin receptors. ZD 7155, a potent and selective non-peptide antagonist,

primarily targets the angiotensin II type 1 (AT1) receptor, a key player in the renin-angiotensin

system and a critical regulator of blood pressure and cardiovascular homeostasis.

Understanding its selectivity is paramount for its application in research and as a potential

therapeutic agent. This document summarizes key experimental data, details the

methodologies used to obtain this data, and provides visual representations of relevant

signaling pathways and workflows.

Quantitative Analysis of Receptor Binding Affinity
The selectivity of ZD 7155 is demonstrated by its differential binding affinities for the AT1 and

AT2 receptors. The following table summarizes the available quantitative data from competitive

radioligand binding assays.
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Compound Receptor Parameter Value (nM)
Tissue/Cell
Line

Radioligand

ZD 7155 AT1 IC50 3.8

Guinea pig

adrenal gland

membranes

[125I]-

angiotensin II

ZD 7155 AT1 pD'2 9.01

Rat tail artery

(postjunction

al)

-

ZD 7155 AT1 pD'2 7.98

Rat tail artery

(prejunctional

)

-

IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is

required for 50% inhibition in vitro. pD'2: The negative logarithm of the molar concentration of

an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response

curve.

While a specific K_i_ or IC50 value for ZD 7155 at the AT2 receptor is not readily available in

the public domain, angiotensin receptor blockers (ARBs) as a class are known to be highly

selective for the AT1 receptor over the AT2 receptor. This high selectivity is a key characteristic

of this class of compounds. Further studies would be required to definitively quantify the

binding affinity of ZD 7155 for the AT2 receptor and other potential angiotensin receptor

subtypes.

Functional Antagonism: Inhibition of AT1 Receptor
Signaling
The antagonistic properties of ZD 7155 are not only evident in binding assays but also in

functional assays that measure the downstream effects of receptor activation. A key signaling

event following AT1 receptor activation is the mobilization of intracellular calcium.
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Compound Assay Parameter Value (nM) Cell Line Agonist

ZD 7155
Calcium

Mobilization
IC50 3 - 4[1]

COS-1 cells

expressing

AT1R

Angiotensin II

(100 nM)

These results demonstrate that ZD 7155 effectively blocks the functional response to

angiotensin II at concentrations consistent with its binding affinity for the AT1 receptor.

Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure for determining the binding affinity of a test compound

like ZD 7155 for angiotensin receptors.

Objective: To determine the IC50 value of ZD 7155 for the AT1 and AT2 receptors.

Materials:

Cell membranes prepared from a cell line or tissue expressing the target angiotensin

receptor subtype (e.g., guinea pig adrenal glands for AT1, or a cell line specifically

overexpressing AT1 or AT2).

Radioligand: [125I]-angiotensin II or other suitable radiolabeled ligand.

Unlabeled ZD 7155 at various concentrations.

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:
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Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to

isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

Assay Setup: In a 96-well plate, add the following in order:

Assay buffer.

A fixed concentration of radioligand (typically at or below its K_d_ value).

Increasing concentrations of unlabeled ZD 7155 (for the competition curve) or buffer (for

total binding).

A high concentration of a known non-selective angiotensin receptor antagonist (e.g.,

unlabeled angiotensin II) to determine non-specific binding.

Initiate Binding: Add the prepared cell membranes to each well to start the binding reaction.

Incubation: Incubate the plate at room temperature (or other optimized temperature) for a

sufficient time to reach equilibrium (e.g., 60-90 minutes).

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using

a cell harvester. This separates the bound radioligand from the free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound

radioligand.

Counting: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the ZD 7155 concentration.

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression

analysis.
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Workflow for Radioligand Binding Assay.
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Intracellular Calcium Mobilization Assay
This protocol outlines a general procedure to measure the antagonistic effect of ZD 7155 on

angiotensin II-induced calcium mobilization.

Objective: To determine the IC50 of ZD 7155 for the inhibition of angiotensin II-induced calcium

release.

Materials:

A suitable cell line endogenously or recombinantly expressing the AT1 receptor (e.g., COS-1,

CHO, or HEK293 cells).

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

ZD 7155 at various concentrations.

Angiotensin II (agonist).

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

A fluorescence plate reader capable of kinetic reading.

Procedure:

Cell Plating: Seed the cells in a 96-well or 384-well black, clear-bottom plate and allow them

to adhere and grow to a confluent monolayer.

Dye Loading:

Prepare the fluorescent calcium dye solution in the assay buffer.

Remove the cell culture medium and add the dye solution to the cells.

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to

enter the cells.

Wash: Gently wash the cells with assay buffer to remove any extracellular dye.
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Antagonist Incubation: Add different concentrations of ZD 7155 to the wells and incubate for

a predetermined time (e.g., 15-30 minutes) at room temperature.

Calcium Measurement:

Place the plate in the fluorescence plate reader.

Establish a baseline fluorescence reading for each well.

Inject a fixed concentration of angiotensin II (typically the EC80 concentration to ensure a

robust signal) into the wells.

Immediately begin recording the fluorescence intensity over time (kinetic read) to capture

the transient increase in intracellular calcium.

Data Analysis:

Determine the peak fluorescence response for each well.

Normalize the data to the response in the absence of the antagonist (100% activation) and

the response in the absence of the agonist (0% activation).

Plot the percentage of inhibition against the logarithm of the ZD 7155 concentration.

Determine the IC50 value from the resulting dose-response curve using non-linear

regression analysis.
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Workflow for Calcium Mobilization Assay.
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Angiotensin II Type 1 (AT1) Receptor Signaling
Pathway
ZD 7155 exerts its effects by blocking the canonical signaling pathway of the AT1 receptor.

Upon binding of its endogenous ligand, angiotensin II, the AT1 receptor, a G-protein coupled

receptor (GPCR), primarily couples to Gαq/11. This initiates a cascade of intracellular events.
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AT1 Receptor Signaling Pathway.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b127983?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The binding of angiotensin II to the AT1 receptor activates Gαq/11, which in turn stimulates

phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two

second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to

its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium.

The resulting increase in cytosolic calcium, along with the activation of protein kinase C (PKC)

by DAG, triggers a variety of cellular responses, including vasoconstriction, inflammation, and

cellular growth and proliferation. ZD 7155, by competitively blocking the binding of angiotensin

II to the AT1 receptor, effectively inhibits this entire signaling cascade.

Conclusion
The available data strongly indicate that ZD 7155 is a potent and highly selective antagonist for

the angiotensin II type 1 (AT1) receptor. Its high affinity in binding assays and its efficacy in

functional assays underscore its specificity for this receptor subtype. While direct quantitative

data for its interaction with the AT2 receptor is limited in publicly accessible literature, the

established pharmacology of angiotensin receptor blockers suggests a significantly lower

affinity for AT2 and other receptor subtypes. For researchers investigating the renin-angiotensin

system, ZD 7155 serves as a valuable tool for specifically probing the physiological and

pathological roles of the AT1 receptor. Further studies are warranted to precisely quantify its

cross-reactivity profile across a broader range of angiotensin and other receptors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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